molecular formula C10H13BO4 B14129033 (4-(2-Oxobutoxy)phenyl)boronic acid CAS No. 282116-98-7

(4-(2-Oxobutoxy)phenyl)boronic acid

Cat. No.: B14129033
CAS No.: 282116-98-7
M. Wt: 208.02 g/mol
InChI Key: FTESUHCYHGSJQO-UHFFFAOYSA-N
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Description

(4-(2-Oxobutoxy)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a 2-oxobutoxy group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Oxobutoxy)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a 2-oxobutoxy group. One common method is the hydroboration of an appropriate alkyne or alkene, followed by oxidation to introduce the boronic acid functionality . Another approach involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .

Industrial Production Methods

Industrial production of boronic acids often employs large-scale hydroboration reactions, utilizing catalysts to improve yield and selectivity. The use of transition metal catalysts, such as palladium, in Suzuki-Miyaura coupling reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-(2-Oxobutoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol or quinone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Reactions with halides or other electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-(2-Oxobutoxy)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(2-Oxobutoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular sensing. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with hydroxyl-containing molecules .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group.

    4-Formylphenylboronic acid: Contains a formyl group instead of a 2-oxobutoxy group.

    (2-(Phenoxycarbonyl)phenyl)boronic acid: Features a phenoxycarbonyl group.

Uniqueness

(4-(2-Oxobutoxy)phenyl)boronic acid is unique due to its 2-oxobutoxy substituent, which imparts distinct chemical properties and reactivity compared to other boronic acids. This makes it particularly useful in specific synthetic and analytical applications .

Properties

CAS No.

282116-98-7

Molecular Formula

C10H13BO4

Molecular Weight

208.02 g/mol

IUPAC Name

[4-(2-oxobutoxy)phenyl]boronic acid

InChI

InChI=1S/C10H13BO4/c1-2-9(12)7-15-10-5-3-8(4-6-10)11(13)14/h3-6,13-14H,2,7H2,1H3

InChI Key

FTESUHCYHGSJQO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OCC(=O)CC)(O)O

Origin of Product

United States

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